Pargeverine Pargeverine Pargeverine is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 13479-13-5
VCID: VC20998667
InChI: InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3
SMILES: CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

Pargeverine

CAS No.: 13479-13-5

Cat. No.: VC20998667

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Pargeverine - 13479-13-5

CAS No. 13479-13-5
Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name 2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate
Standard InChI InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3
Standard InChI Key QNPHCSSJLHAKSA-UHFFFAOYSA-N
SMILES CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C
Canonical SMILES CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C

Chemical Identity and Structure

Pargeverine is chemically identified as 2-(dimethylamino)ethyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate . The compound exists in two principal forms: the free base (Pargeverine) and its salt form (Pargeverine hydrochloride).

Basic Chemical Information

ParameterPargeverinePargeverine Hydrochloride
Molecular FormulaC21H23NO3C21H24ClNO3
Molecular Weight337.4122 g/mol373.9 g/mol
CAS Registry Number13479-13-52765-97-1
StereochemistryAchiralAchiral
Chemical ClassDiphenylmethanesDiphenylmethanes

The chemical structure of Pargeverine features two phenyl groups attached to a central carbon that also bears a prop-2-yn-1-yloxy group and a carboxyl function esterified with 2-(dimethylamino)ethanol .

Physical and Chemical Properties

Pargeverine is characterized by specific molecular features that contribute to its pharmacological activity:

  • SMILES notation: CN(C)CCOC(=O)C(OCC#C)(C1=CC=CC=C1)C2=CC=CC=C2

  • InChIKey: QNPHCSSJLHAKSA-UHFFFAOYSA-N

  • The molecule contains no defined stereocenters

  • It is classified as an achiral compound with no optical activity

Pharmacological Profile

Mechanism of Action

Pargeverine demonstrates a dual mechanism of action that explains its effectiveness as an antispasmodic agent:

  • Muscarinic Receptor Binding: It interacts with muscarinic receptors with a measured potency of 100.0 μM [Ki]

  • Calcium Channel Modulation: It also binds to calcium receptors with a potency of 1.5 μM [Ki]

This dual action profile provides a comprehensive approach to relieving smooth muscle spasms by simultaneously affecting both cholinergic neurotransmission and calcium-dependent contractile mechanisms .

Therapeutic Applications

Gastrointestinal Disorders

Pargeverine has demonstrated efficacy in treating various gastrointestinal conditions characterized by smooth muscle spasms:

  • Acute intestinal colic pain (moderate to severe)

  • Functional gastrointestinal disorders associated with spasm

  • Relief of abdominal pain associated with spastic conditions

Biliary Conditions

Clinical evidence supports the use of Pargeverine in biliary tract disorders:

  • Moderate to severe colic pain of biliary origin

  • Management of gallbladder spasm

  • Symptom relief in cholelithiasis (gallstones)

Gynecological Applications

The compound has also been investigated for uterine conditions:

  • Dysmenorrhea (painful menstruation)

  • Uterine spasms

Clinical Studies and Efficacy

Clinical investigations have evaluated the therapeutic efficacy of Pargeverine in various conditions:

Biliary Colic Study

Research has demonstrated that Pargeverine is an effective treatment for moderate to severe colic pain of biliary origin . The study found significant pain reduction compared to placebo control groups.

Intestinal Colic Pain Study

A separate clinical investigation assessed the efficacy and tolerability of Pargeverine in patients with moderate-to-severe acute intestinal colic pain . Key findings included:

  • Significant reduction in pain intensity scores compared to placebo

  • Dose-dependent effectiveness with optimal responses at higher dosages

  • No significant differences in blood pressure or heart rate parameters across treatment groups

  • Higher incidence of mouth dryness at 20 mg and 30 mg doses compared to placebo or 10 mg dose

Polymorphism Research

Crystal Structure Investigation

A comprehensive study conducted at Goa College of Pharmacy investigated the polymorphic behavior of Pargeverine Hydrochloride across various solvent systems .

Methodology

The researchers employed the following approach:

  • Crystallization through slow solvent evaporation of filtered saturated solutions

  • Utilization of both single solvents and mixed solvent systems (50 different combinations)

  • Evaluation through multiple analytical techniques:

    • Physical appearance assessment

    • Fourier-transform Infrared Spectroscopy (FTIR)

    • Differential Scanning Calorimetry (DSC)

    • Powder X-Ray Diffraction (PXRD)

Key Findings

The investigation yielded important insights into the crystalline stability of Pargeverine Hydrochloride:

  • Physical appearance of crystals formed in various solvent systems showed no marked differences from the pure drug

  • Melting ranges remained consistent across all crystallization conditions

  • IR spectra of selected crystals could be superimposed on the spectra of pure drug, indicating similarity in molecular structure

  • The pattern of heat flow for phase transition and peak temperature remained consistent with pure Pargeverine Hydrochloride

  • PXRD patterns of selected crystals (coded S9, M4, M17, M24) all showed similar diffraction patterns

Significance

This research established that Pargeverine Hydrochloride demonstrates minimal polymorphic variability, which has important implications for pharmaceutical manufacturing:

  • Low risk of changes in physicochemical properties during API synthesis and drug product manufacturing

  • No anticipated issues with drug solubility, bioavailability, product manufacturability, or stability

  • Manufacturing processes can proceed without specific polymorphism-related controls

International Availability and Nomenclature

International Names

Pargeverine is known by various names internationally:

  • Pargeverinum (Latin)

  • Pargeverin (German)

  • Pargévérine (French)

  • Pargeverina (Spanish)

Alternative Generic Designations

The compound has been identified under several alternative generic designations:

  • BE 50 (IS)

  • Propinox (IS)

  • R 164 (IS)

  • Propinox hydrochloride (IS)

Single-Component Formulations

  • Latrex (Lazar, Uruguay)

  • Sertal (Roemmers, Ecuador)

  • Sertal Forte (Roemmers, Paraguay)

  • Bevitex (Laboratorio Prater, Chile)

  • Plazolit (Mintlab Co., Chile)

Combination Formulations

Pargeverine is frequently combined with other active ingredients, particularly Clonixin:

  • Sertal Compuesto [+ Clonixin] (Roemmers, Argentina; Roemmers, Ecuador)

  • Dologinex [+ Clonixin] (Roemmers, Venezuela)

  • Espasmo Dologinex [+ Clonixin] (Rowe, Ecuador)

  • Bramedil Compuesto [+ Clonixin] (Grünenthal, Ecuador)

  • Privalgia fem [+ Ibuprofen] (Caillon & Hamonet, Uruguay)

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